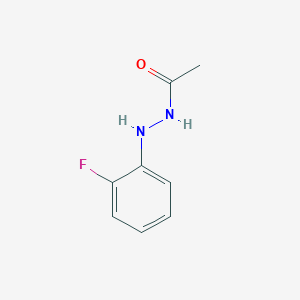

N'-(2-fluorophenyl)acetohydrazide

Description

Contextual Importance of Acylhydrazides and Hydrazones in Synthetic Organic Chemistry

Acylhydrazides and their derivatives, hydrazones, are highly versatile and important classes of compounds in synthetic organic chemistry. scispace.commdpi.com They serve as crucial intermediates and building blocks for the synthesis of a wide array of organic molecules, including various heterocyclic compounds. mdpi.comresearchgate.net The reactivity of the acylhydrazide functional group (-CONHNH2) allows for a multitude of chemical transformations. mdpi.comresearchgate.net

Hydrazones, formed by the condensation of acylhydrazides with aldehydes or ketones, possess the azometine group (-NHN=CH-) and are instrumental in the development of new compounds. scispace.com The structural features of both acylhydrazides and hydrazones, including the presence of multiple reactive sites, make them privileged structures in organic synthesis. scilit.com They can undergo various dynamic processes such as conformational and tautomeric interconversions, which are crucial for understanding their reactivity and interactions. scilit.com

Overview of the Significance of Fluorinated Organic Compounds in Chemical and Biological Research

The incorporation of fluorine into organic molecules has a profound impact on their chemical and biological properties, making fluorinated compounds highly valuable in various fields of research, particularly in medicinal chemistry and materials science. numberanalytics.comyoutube.comtandfonline.com Fluorine is the most electronegative element, and its small size allows it to form strong bonds with carbon. numberanalytics.com This unique combination of properties can significantly alter a molecule's physical, chemical, and biological characteristics. numberanalytics.com

In medicinal chemistry, the strategic placement of fluorine atoms can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. tandfonline.comresearchgate.net Fluorination can also modulate the acidity (pKa) of nearby functional groups, influencing their ionization and interaction with biological targets. tandfonline.com Consequently, a significant number of modern pharmaceuticals contain fluorine. omicsonline.orgmdpi.comnih.gov In materials science, fluorinated compounds contribute to the development of advanced materials with enhanced thermal stability and altered lipophilicity. youtube.com

Research Landscape and Current Trends Surrounding N'-(2-fluorophenyl)acetohydrazide and its Structural Analogues

Research interest in this compound and its structural analogues is driven by the combined benefits of the acylhydrazide scaffold and fluorine substitution. Scientists are exploring the synthesis and potential applications of these compounds, leveraging the unique properties imparted by the fluorine atom.

Current trends indicate a focus on the design and synthesis of novel fluorinated acylhydrazide derivatives for various applications. For instance, the synthesis of N'-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide has been reported, with studies on its crystal structure revealing details about its molecular conformation and intermolecular interactions. nih.govresearchgate.net The investigation of such compounds contributes to a deeper understanding of structure-property relationships in this chemical class.

Furthermore, the broader field of fluorinated agrochemicals is also experiencing significant growth, with many new products containing fluorine atoms or fluorinated substituents. researchgate.net This trend underscores the importance of exploring the potential of compounds like this compound and its analogues in various areas of chemical research.

Historical Development and Evolution of Hydrazide Chemistry in Academic Research

The field of hydrazide chemistry has a rich history dating back to the late 19th century. The first synthesis of formic and acetic acid hydrazides was achieved by Curtius in 1895. nih.gov The discovery of hydrazine (B178648) itself by T. Curtius in 1887 laid the foundation for the development of a vast number of organic hydrazine derivatives. researchgate.net

Initially, much of the research on hydrazines was driven by their application as rocket propellants. researchgate.net However, the discovery of the biological activity of isonicotinic acid hydrazide (isoniazid) as a treatment for tuberculosis in the mid-20th century marked a significant turning point. nih.govrjptonline.org This discovery spurred extensive research into the medicinal properties of hydrazides and their derivatives. nih.govresearchgate.net

Over the years, various methods for the synthesis of hydrazides have been developed, with the acylation of hydrazines being one of the most common approaches. rjptonline.orgresearchgate.net The versatility of hydrazides as precursors for a wide range of heterocyclic compounds has solidified their importance in organic and medicinal chemistry. researchgate.netnih.gov

Below is a data table summarizing key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 1552322-40-3 |

| Molecular Formula | C8H9FN2O |

| Molecular Weight | 168.170 g/mol |

| H-Bond Donor Count | 2 |

| H-Bond Acceptor Count | 3 |

| InChIKey | KTBXAHPMGUZEEK-UHFFFAOYSA-N |

This data is compiled from chemical supplier information. chemicalregister.com

Structure

3D Structure

Properties

IUPAC Name |

N'-(2-fluorophenyl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-6(12)10-11-8-5-3-2-4-7(8)9/h2-5,11H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBXAHPMGUZEEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Fluorophenyl Acetohydrazide and Its Derivatives

Strategies for the Preparation of the Core N'-(2-fluorophenyl)acetohydrazide Structure

The fundamental structure of this compound (C8H9FN2O) serves as a crucial building block for more complex derivatives. chemscene.com Its synthesis is typically accomplished through one of several reliable methods.

A common and direct approach to synthesizing hydrazide derivatives involves the condensation of a suitable acetohydrazide with an appropriate carbonyl compound. For instance, the reaction between 2-fluorobenzophenone (B1294949) and acetohydrazide in refluxing ethanol (B145695) yields N'-(2-Fluorobenzylidene)acetohydrazide. nih.gov This method is efficient, with reported yields around 70%. nih.gov The resulting Schiff base can be a target molecule itself or an intermediate for further transformations.

Similarly, an equimolar mixture of 2-(4-fluorophenyl)acetohydrazide (B1309197) and 4-fluorobenzaldehyde, when refluxed in ethanol with a few drops of an acid catalyst, produces N'-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide. nih.gov This highlights the versatility of the condensation reaction for creating a variety of fluorinated acetohydrazide derivatives.

Another fundamental strategy for forming the hydrazide linkage is the reaction of a carboxylic acid with a hydrazine (B178648) derivative. For example, naphthalene-2-carboxylic acid can be reacted with hydrazine hydrate (B1144303) under reflux conditions in a solvent like ethanol to produce N'-(naphthalen-2-yl)acetohydrazide. This method is straightforward and widely applicable for the synthesis of various aroylhydrazides.

A variation of this approach involves the activation of the carboxylic acid. For instance, carboxylic acids can be activated using a combination of 2,2′-dipyridyl disulfide (DPDS) and triphenylphosphine (B44618) (TPP). This forms an acyloxyphosphonium ion, which then readily reacts with a hydrazine derivative, such as 2-hydrazinoquinoline (B107646) (HQ), to form the corresponding hydrazide. nih.gov

The hydrazinolysis of esters is a classic and effective method for the preparation of hydrazides. This reaction involves treating an ester with hydrazine hydrate, typically in an alcoholic solvent. For the synthesis of 2-(4-fluorophenoxy)acetohydrazide, the corresponding ester intermediate is treated with hydrazine hydrate in ethanol at room temperature. This reaction efficiently replaces the alkoxy group with the desired hydrazide moiety, with yields reported in the range of 75-80%. A general procedure for this type of reaction involves refluxing the ester with an excess of hydrazine hydrate in ethanol for 18-24 hours. chemicalbook.com

| Starting Material (Ester) | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |

| Ethyl 2-(4-fluorophenoxy)acetate | Hydrazine hydrate | Ethanol | Room Temperature, 12h | 2-(4-Fluorophenoxy)acetohydrazide | 78 | |

| (2-naphthyloxy)acetic acid ethyl ester | Hydrazine hydrate | Ethanol | Reflux, 18-24h | 2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE | 98 | chemicalbook.com |

Synthesis of Substituted this compound Derivatives

The core this compound structure can be further modified to create a diverse library of derivatives. These modifications typically involve reactions at the N'-position of the hydrazide moiety or at the acyl group.

The nucleophilic nature of the terminal nitrogen atom of the hydrazide allows for a variety of N-substitution reactions. A prevalent method for achieving this is through condensation with aldehydes or ketones to form hydrazones. For instance, trifluorophenylacetohydrazide can be condensed with various aryl aldehydes in ethanol, using 70% perchloric acid as a catalyst, to synthesize N'-benzylidene-2-(2,4,5-trifluorophenyl)acetohydrazides. researchgate.net This method is noted for its short reaction times and high yields (93-96%). researchgate.net

Similarly, 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide can undergo nucleophilic addition with various arylaldehydes to produce a series of N'-substituted derivatives. bioline.org.br These reactions expand the chemical space of the parent hydrazide, allowing for the introduction of a wide range of functional groups.

| Hydrazide Precursor | Aldehyde | Catalyst/Solvent | Product | Yield (%) | Reference |

| 2-(2,4,5-trifluorophenyl)acetohydrazide | Various aryl aldehydes | 70% HClO4 / Ethanol | N'-benzylidene-2-(2,4,5-trifluorophenyl)acetohydrazides | 93-96 | researchgate.net |

| 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide | Various arylaldehydes | - | N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide | - | bioline.org.br |

| Ethyl paraben derived hydrazide | Various benzaldehydes | - | Tosylated acyl hydrazide derivatives | - | mdpi.com |

Modifications can also be introduced at the acyl portion of the this compound molecule. This often involves starting with a substituted carboxylic acid or its corresponding ester before the hydrazide formation step. For example, to synthesize N'-[(2-Fluorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide, a multi-step process is employed starting from ethyl paraben. mdpi.com This allows for the introduction of a tosyl group on the phenyl ring of the benzohydrazide (B10538) moiety.

In another example, cyanoacetylhydrazine can be reacted with 3-acetylpyridine (B27631) to form 2-Cyano-N'-(1-(pyridine-3-yl)ethylidene)acetohydrazide, demonstrating the introduction of a cyano group at the acyl position. nih.gov These strategies enable the synthesis of derivatives with diverse electronic and steric properties, which is crucial for tuning their biological activities.

Introduction of Diverse Aromatic and Heterocyclic Substituents

The core structure of this compound can be modified by introducing various aromatic and heterocyclic moieties, leading to a diverse library of derivatives. A common strategy involves the condensation of a primary hydrazide with a variety of aldehydes and ketones. This reaction is widely used to synthesize a range of hydrazone derivatives. brieflands.comnih.govorientjchem.orgresearchgate.netminarjournal.comuobaghdad.edu.iqrsc.org

For instance, N'-(substituted-benzylidene)-2-(2-phenoxyphenyl)acetohydrazides have been synthesized by reacting 2-(2-phenoxyphenyl)acetohydrazide with a selection of substituted aldehydes in ethanol, catalyzed by a few drops of hydrochloric acid. brieflands.com This straightforward method allows for the incorporation of a wide array of substituted phenyl rings onto the acetohydrazide backbone. Similarly, new heterocyclic hydrazones have been prepared through the condensation of isonicotinic acid hydrazide with different aromatic aldehydes, highlighting the versatility of this approach for creating diverse molecular architectures. researchgate.net

The reaction of 2-cyanoacetohydrazide (B512044) with various reagents demonstrates the potential for creating complex heterocyclic systems. For example, its reaction with 4-(benzylsulfonyl)acetophenone yields N'-(1-(4-(benzylsulfonyl)phenyl)ethylidene)-2-cyanoacetohydrazide, which can then serve as a starting material for the synthesis of thiophene, imine, coumarin, and pyrazole (B372694) derivatives. uobaghdad.edu.iq Furthermore, the reaction of cyanoacetohydrazide with compounds like 2-acetylfuran (B1664036) can lead to the formation of coumarin, pyridine, thiophene, and thiazole (B1198619) derivatives. nih.gov

The synthesis of N'-aroylhydrazides can also be achieved through amide coupling reactions. For example, novel aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives have been synthesized by coupling 1H-indazole-3-carboxylic acid hydrazide with various substituted aryl acids using HATU as a coupling agent. jocpr.com This method provides a direct route to incorporating a variety of aryl and heteroaryl groups.

A general procedure for the synthesis of N'-arylidene acetohydrazides can be described as follows:

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Product |

| Acetohydrazide | Aromatic/Heterocyclic Aldehyde | Ethanol | Acid (e.g., HCl) | N'-arylidene acetohydrazide |

| 2-Cyanoacetohydrazide | Ketone/Aldehyde | Ethanol/Dioxane | - | Substituted Hydrazone |

| Acid Hydrazide | Aryl Acid | DMF | HATU/DIPEA | N'-Aroylhydrazide |

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often investigated include the choice of solvent, the use of catalysts, and the adjustment of reaction temperature and time.

Solvent Effects in this compound Synthesis

The choice of solvent can significantly influence the rate and outcome of hydrazide synthesis. For the preparation of hydrazides from esters and hydrazine, polar protic solvents like ethanol and methanol (B129727) are commonly employed. researchgate.netresearchgate.net These solvents are effective at dissolving both the ester and hydrazine hydrate, facilitating the reaction. In some cases, the product hydrazide is insoluble in the alcohol solvent at cooler temperatures, allowing for easy separation by filtration. researchgate.net

The polarity of the solvent can also affect the kinetics of hydrazone formation, a common reaction for derivatizing hydrazides. Studies on the reaction of aldehydes and ketones with a hydrazide-bound scavenger resin have shown that solvent polarity influences the reaction rate and the yield of captured carbonyl compounds, particularly for less reactive molecules. acs.org For instance, in the reaction of cyclohexanone (B45756) with a resin-bound hydrazide, the reaction was more efficient in ethanol compared to acetonitrile. acs.org

The use of aqueous media is a key aspect of green chemistry and has been explored for hydrazone synthesis. Reactions can be carried out in water or aqueous-organic mixtures, which can enhance reaction rates and simplify workup procedures. researchgate.netmdpi.com For example, the synthesis of aryl-hydrazones from aromatic aldehydes/ketones and hydrazides has been successfully performed in an aqueous medium under ultrasound irradiation. researchgate.net

Catalysis in Condensation and Cyclization Reactions

Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, particularly in condensation and cyclization reactions. Acid catalysts, such as a few drops of glacial acetic acid or hydrochloric acid, are frequently used to promote the condensation of hydrazides with aldehydes and ketones to form hydrazones. brieflands.comnih.gov

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis. L-proline, for example, has been used as an efficient organocatalyst for the synthesis of novel hydrazide derivatives via solvent-free mechanical grinding of a cyanoacetohydrazide with various aldehydes and ketones. mdpi.com

Metal-based catalysts are also employed in certain synthetic transformations. For instance, a palladium-catalyzed aldehyde-directed acetoxylation of C(sp3)–H bonds has been developed where acetohydrazide acts as a transient directing group. nih.govrsc.org In some cases, the synthesis of acetohydrazide itself can be catalyzed. A method for preparing acetohydrazide from acetic acid and hydrazine hydrate utilizes a CuO/Cr2O3 composite catalyst or an Hβ type solid acid molecular sieve. google.comgoogle.com These catalytic methods can shorten reaction times and improve yields.

The following table summarizes some catalytic systems used in hydrazide and hydrazone synthesis:

| Reaction Type | Catalyst | Substrates | Reference |

| Hydrazone formation | Glacial Acetic Acid | Semicarbazide and aromatic carbonyl compound | nih.gov |

| Hydrazone formation | Hydrochloric Acid | Hydrazide and aldehyde | brieflands.com |

| Hydrazide synthesis | L-proline | 2-cyano-N'-(2-cyanoacetyl)acetohydrazide and aldehydes/ketones | mdpi.com |

| C(sp3)–H acetoxylation | Pd(OAc)2 | o-methylbenzaldehyde and acetohydrazide | nih.govrsc.org |

| Acetohydrazide synthesis | Hβ type solid acid molecular sieve | Acetic acid and hydrazine hydrate | google.com |

| Acetohydrazide synthesis | CuO/Cr2O3 composite catalyst | Acetic acid and hydrazine hydrate | google.com |

Reaction Temperature and Time Optimization Studies

The optimization of reaction temperature and time is a critical step in developing efficient synthetic protocols for this compound. Conventional methods for hydrazide synthesis from esters and hydrazine often involve refluxing the reaction mixture for several hours. researchgate.net For example, refluxing an ester with a 15-20 fold excess of hydrazine hydrate for about 10 hours has been reported as an effective method. researchgate.net However, reaction times can vary, and monitoring the reaction progress by techniques like thin-layer chromatography (TLC) is recommended. researchgate.net

The synthesis of hydrazone derivatives is often carried out at room temperature or with gentle heating. For instance, the reaction of a hydrazide with an aldehyde in ethanol can proceed at room temperature with stirring for 1 to 24 hours. brieflands.com In other cases, refluxing for a few hours is necessary to drive the reaction to completion. nih.govuobaghdad.edu.iq

The application of microwave irradiation or ultrasound can dramatically reduce reaction times. For instance, the synthesis of hydrazones using ultrasound irradiation in an aqueous medium was completed in 20-30 minutes at room temperature. researchgate.net Similarly, microwave-assisted synthesis of hippuric hydrazones was achieved under solvent-free conditions with significantly reduced reaction times compared to conventional heating. minarjournal.com Simultaneous microwave and ultrasound irradiation has also been shown to dramatically promote the hydrazinolysis of esters. colab.wsrsc.org

The following table provides a comparison of reaction conditions for hydrazide synthesis:

| Method | Temperature | Time | Reference |

| Conventional Reflux | Reflux | 3 - 12 hours | researchgate.net |

| Room Temperature Stirring | Room Temperature | 1 - 24 hours | brieflands.com |

| Ultrasound Irradiation | Room Temperature | 20 - 30 minutes | researchgate.net |

| Microwave Irradiation | - | Minutes | minarjournal.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of hydrazides and their derivatives to develop more environmentally benign and efficient processes. Key strategies include the use of alternative energy sources like microwave and ultrasound, employing greener solvents, and utilizing solvent-free reaction conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. rsc.orgnih.govrsc.org The synthesis of hydrazones has been successfully achieved using microwave irradiation, often leading to higher yields and shorter reaction times compared to conventional heating methods. minarjournal.com For example, novel hippuric hydrazones were synthesized in a three-step process using microwave irradiation under solvent-free conditions. minarjournal.com

Ultrasound has also been shown to be an effective green tool for promoting hydrazide and hydrazone synthesis. researchgate.netnih.govrsc.org The use of ultrasound can lead to faster reactions and higher yields, often in environmentally friendly solvents like water or ethanol. researchgate.netnih.gov For instance, an efficient and environmentally friendly synthesis of hydrazine carboxamides was achieved in a water-glycerol solvent system using ultrasonic irradiation. nih.gov

Solvent-free or solid-state reactions are another important green chemistry approach. Mechanochemical grinding has been used to synthesize hydrazones in excellent yields by grinding a hydrazide and an aldehyde together, sometimes with a liquid assistant (liquid-assisted grinding or LAG). rsc.org This method minimizes the use of solvents, reduces waste, and can lead to the formation of pure products without the need for extensive purification.

The use of water as a solvent is highly desirable from a green chemistry perspective. The synthesis of aryl-hydrazones has been demonstrated in an aqueous medium under ultrasound irradiation, providing a clean and simple procedure with good to excellent yields. researchgate.net

The following table highlights some green chemistry approaches for hydrazide and hydrazone synthesis:

| Green Approach | Key Features | Example | Reference |

| Microwave Irradiation | Reduced reaction times, higher yields | Synthesis of hippuric hydrazones | minarjournal.com |

| Ultrasound Irradiation | Faster reactions, use of green solvents | Synthesis of hydrazine carboxamides in water-glycerol | nih.gov |

| Mechanochemical Synthesis | Solvent-free, high yields | Grinding of hydrazides and aldehydes | rsc.org |

| Aqueous Media | Environmentally benign solvent, simplified workup | Synthesis of aryl-hydrazones in water | researchgate.net |

Spectroscopic and Structural Characterization of N 2 Fluorophenyl Acetohydrazide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of specific nuclei such as fluorine.

¹H NMR and ¹³C NMR Chemical Shift Assignments

In the ¹H NMR spectrum, the aromatic protons of the 2-fluorophenyl group would appear as a complex multiplet in the downfield region, typically between δ 6.8 and 7.5 ppm. The protons of the N-H groups would present as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration. The methyl protons of the acetyl group would be expected to appear as a sharp singlet in the upfield region, likely around δ 2.0-2.5 ppm.

The ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbon of the acetohydrazide group is expected to resonate in the highly deshielded region of the spectrum, typically around δ 170 ppm. The carbons of the 2-fluorophenyl ring would appear in the aromatic region (δ 110-160 ppm), with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant. The methyl carbon of the acetyl group would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N'-(2-fluorophenyl)acetohydrazide

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 (m) | 110 - 140 |

| C-F | - | 150 - 165 (d, ¹JCF) |

| C-N | - | 140 - 150 |

| C=O | - | ~170 |

| NH | Variable (br s) | - |

| CH₃ | 2.0 - 2.5 (s) | ~20 |

Note: These are predicted values based on general principles and data from analogous compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Determination

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. sdsu.eduyoutube.comyoutube.comyoutube.com For this compound, cross-peaks would be expected between the coupled aromatic protons on the 2-fluorophenyl ring, allowing for their specific assignment. The absence of cross-peaks for the methyl and NH protons would confirm them as isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.comyoutube.com This technique would be instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the proton signals in the aromatic region would show correlations to their corresponding carbon signals in the ¹³C spectrum. The methyl proton singlet would correlate to the methyl carbon signal.

Fluorine-19 NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the chemical environment of fluorine atoms within a molecule. nih.gov The chemical shift of the fluorine atom in this compound would provide information about the electronic effects of the substituents on the aromatic ring. The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus make this a powerful tool. nih.gov In a study involving the derivatization of monosaccharides with 2-fluorophenyl hydrazine (B178648), ¹⁹F NMR was successfully used for chiral discrimination, highlighting the sensitivity of the fluorine nucleus to its environment. nih.gov For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring with an adjacent acetohydrazide substituent.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-F bonds, as well as aromatic C-H and C=C vibrations. researchgate.netlibretexts.orglibretexts.orgnih.govresearchgate.net

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3200 - 3400 | Medium, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |

| C=O (Amide I) | Stretching | 1650 - 1680 | Strong |

| N-H (Amide II) | Bending | 1510 - 1570 | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| C-N | Stretching | 1200 - 1350 | Medium |

| C-F | Stretching | 1000 - 1250 | Strong |

The presence of a strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the carbonyl group of the amide functionality. The N-H stretching vibrations would appear as a broad band in the region of 3200-3400 cm⁻¹. The C-F stretching vibration typically gives a strong band in the fingerprint region, between 1000 and 1250 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. libretexts.orglibretexts.org For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight.

The fragmentation of this compound under electron impact (EI) ionization would likely involve cleavage of the bonds within the acetohydrazide moiety. Common fragmentation pathways for similar structures include the loss of the acetyl group, cleavage of the N-N bond, and fragmentation of the aromatic ring. researchgate.netresearchgate.netraco.cat The analysis of these fragment ions would provide valuable confirmation of the proposed structure.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure | Predicted m/z |

| [M]⁺ | [C₈H₉FN₂O]⁺ | 168.07 |

| [M - CH₃CO]⁺ | [C₆H₄FN₂H₂]⁺ | 125.05 |

| [C₆H₄FNH]⁺ | 2-fluorophenylaminyl cation | 110.04 |

| [C₆H₄F]⁺ | Fluorophenyl cation | 95.03 |

| [CH₃CO]⁺ | Acetyl cation | 43.02 |

Single-Crystal X-ray Diffraction Analysis

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. ncl.ac.ukresearchgate.neteurjchem.com While no crystal structure for this compound is available in the searched literature, the crystal structure of a closely related analogue, N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide, has been reported. nih.gov This structure reveals important details about the conformation and intermolecular interactions that can be expected for similar hydrazide derivatives.

In the reported analogue, the molecule adopts a specific conformation with a defined dihedral angle between the two phenyl rings. nih.gov The crystal packing is stabilized by a network of intermolecular hydrogen bonds, specifically N—H···O interactions, which lead to the formation of supramolecular chains. nih.gov It is highly probable that this compound, if crystallized, would also exhibit similar hydrogen bonding motifs, with the amide proton and the carbonyl oxygen participating in intermolecular interactions. Such an analysis would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure.

Elucidation of Molecular Conformation and Geometric Parameters

The molecular conformation of hydrazide derivatives is characterized by a degree of flexibility, largely influenced by the nature and position of substituents on the phenyl ring. In many hydrazone derivatives, the molecule is not entirely planar. For instance, in N′-(2-Fluorobenzylidene)acetohydrazide, the molecule is essentially planar. nih.gov However, in other analogues like N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide, the two benzene (B151609) rings are twisted with respect to each other, exhibiting a significant dihedral angle. nih.gov The central hydrazide bridge, often with a C-N-N-C torsion angle close to 180 degrees, indicates a tendency towards a planar trans conformation, which is a common feature in many hydrazone structures. nih.gov

The conformation can also be influenced by intramolecular hydrogen bonding. For example, in N′-(2,4-Dinitrophenyl)acetohydrazide, an intramolecular N—H⋯O hydrogen bond between the hydrazide and the ortho-nitro group leads to a twist in the nitro group relative to the aromatic ring. nih.gov This interaction plays a crucial role in stabilizing a specific conformation in the solid state.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks

Hydrogen bonding is a predominant intermolecular force governing the crystal structures of hydrazide derivatives. researchgate.net Typically, N—H···O hydrogen bonds are formed where the hydrazide N-H group acts as a donor and the carbonyl oxygen atom as an acceptor. This interaction often leads to the formation of centrosymmetric dimers, creating characteristic R22(8) ring motifs. nih.gov

Characterization of Supramolecular Architecture and Crystal Packing

The supramolecular architecture of this compound and its analogues is a result of the interplay of various intermolecular interactions. The hydrogen-bonded dimers or chains often serve as the primary building blocks. These synthons then pack in space in a manner dictated by weaker forces and steric considerations.

Investigation of Pi-Pi Stacking and C-H...Pi Interactions

In addition to hydrogen bonding, π-π stacking interactions between aromatic rings play a significant role in the crystal packing of many hydrazide derivatives. researchgate.netrsc.org These interactions are typically observed between parallel or offset phenyl rings of adjacent molecules, with centroid-centroid distances indicative of stabilizing interactions. nih.govresearchgate.net The presence of electron-withdrawing or electron-donating substituents on the phenyl ring can influence the nature and strength of these π-π interactions. mdpi.com

C-H···π interactions are another type of weak intermolecular force that contributes to the stability of the crystal structure. nih.govresearchgate.net In these interactions, a C-H bond from an alkyl or aryl group points towards the electron-rich π-system of an aromatic ring. nih.gov Both π-π stacking and C-H···π interactions, although weaker than classical hydrogen bonds, are crucial in directing the final three-dimensional arrangement of the molecules in the crystal. unipr.itchemrxiv.org

Studies on Polymorphism and Solvate Forms in Hydrazide Derivatives

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon in hydrazide and hydrazone derivatives. rsc.orgresearchgate.netrsc.orgnih.gov Different polymorphs can arise from variations in molecular conformation (conformational polymorphism) or different packing arrangements of the same conformer (packing polymorphism). nih.gov The choice of solvent during crystallization can play a critical role in determining which polymorphic form is obtained. rsc.orgrsc.org

Studies on maleic hydrazide have revealed the existence of multiple polymorphs with distinct supramolecular conformations and packing arrangements. nih.gov The formation of solvates, where solvent molecules are incorporated into the crystal lattice, is another possibility for hydrazide derivatives, which can further influence the crystal structure and properties of the compound.

Tautomeric Forms (e.g., Keto-Enol, Amido-Iminol) and their Spectroscopic/Crystallographic Signatures

Hydrazide derivatives can potentially exist in different tautomeric forms, most notably the amido and iminol forms. researchgate.net The amido form contains a carbonyl group (C=O), while the iminol form has a hydroxyl group and a carbon-nitrogen double bond (C=N). researchgate.net While the amido form is generally more stable, the iminol tautomer can be significant in certain chemical reactions and biological processes. researchgate.netnih.govrsc.org

Spectroscopic techniques like NMR and IR can provide evidence for the existence of these tautomers in solution. researchgate.netnih.gov For instance, the presence of an O-H band in the IR spectrum alongside the N-H and C=O bands could suggest an amido-iminol equilibrium. researchgate.net In the solid state, X-ray crystallography typically reveals the predominant tautomeric form. For most simple hydrazides, the amido form is observed in the crystal structure. iucr.org

Similarly, the related keto-enol tautomerism is a key feature of many hydrazone compounds. researchgate.netlibretexts.org The equilibrium between the keto and enol forms can be influenced by factors such as solvent polarity, temperature, and pH. nih.govpsu.edu Spectroscopic studies have shown that in some cases, the keto form is favored in polar solvents, while the enol form is more stable in non-polar environments. nih.gov Crystallographic data often shows the molecule existing in one predominant tautomeric form in the solid state. frontiersin.org

Computational and Theoretical Investigations of N 2 Fluorophenyl Acetohydrazide

Density Functional Theory (DFT) Calculations for Electronic Structure and Energy Landscape

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for predicting the molecular properties of compounds like N'-(2-fluorophenyl)acetohydrazide. DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can provide a detailed understanding of the molecule's electronic characteristics and energetic behavior. For instance, studies on similar hydrazide derivatives have successfully used DFT to reproduce experimental data with high accuracy. researchgate.netresearchgate.net

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like this compound, multiple conformers (spatial arrangements arising from rotation around single bonds) may exist.

Computational methods would be used to identify all possible low-energy conformers. Each of these structures represents a minimum on the potential energy surface. The relative energies of these conformers are then calculated to identify the global minimum—the most stable conformer. For example, a computational study on acetohydrazide predicted that the trans-syn conformation is the lowest energy structure. researchgate.net In similar hydrazone structures, the planarity and torsion angles, such as the C-N-N-C dihedral angle, are critical parameters determined during optimization. nih.gov The stability of these conformers is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding.

Table 1: Example of Predicted Geometrical Parameters for a Hypothetical Optimized Conformer of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=O | ~1.23 Å |

| C-N | ~1.36 Å | |

| N-N | ~1.40 Å | |

| C-F (Aromatic) | ~1.35 Å | |

| Bond Angles | O=C-N | ~122° |

| C-N-N | ~118° | |

| Dihedral Angle | C-C-N-N | ~175° |

| Note: These values are illustrative and represent typical parameters that would be obtained from a DFT/B3LYP geometry optimization. Actual values require specific calculation for the title compound. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. mdpi.comresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. np-mrd.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. np-mrd.orgnih.gov For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, likely the phenylhydrazide moiety, while the LUMO may be distributed across the carbonyl group and the fluorophenyl ring. Analysis of related molecules shows that charge transfer primarily occurs within the molecule, and the energy gap is a key determinant of its stability. np-mrd.org

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) - Hypothetical | Role |

| HOMO | -6.50 | Electron Donor |

| LUMO | -0.85 | Electron Acceptor |

| Energy Gap (ΔE) | 5.65 | Indicator of Chemical Stability |

| Note: The presented values are for illustrative purposes. The actual HOMO-LUMO energies for this compound would need to be determined via specific DFT calculations. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. xisdxjxsu.asia The MEP map displays different potential values in different colors. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov

For this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen atom, making it a primary site for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the N-H groups would exhibit positive potential, indicating their role as hydrogen bond donors. The fluorine atom on the phenyl ring would also contribute to the electrostatic potential distribution, influencing intermolecular interactions.

Molecular Modeling for Conformational Analysis and Energy Minima

Beyond DFT, molecular mechanics methods are often used for a broader exploration of the conformational space, especially for flexible molecules. chemicalregister.com These methods allow for the rapid scanning of potential energy surfaces by systematically rotating various dihedral angles. The low-energy conformers identified through this process can then be subjected to higher-level DFT calculations for more accurate energy minima and geometric parameters. This two-step process is efficient for mapping out the complete conformational landscape and identifying all stable structures.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data. These predictions can aid in the interpretation of experimental spectra and confirm the structure of a synthesized compound.

Infrared (IR) Vibrational Frequencies: DFT calculations can predict the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.). researchgate.net The calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations in the computational method. ekb.eg For this compound, key predicted vibrational bands would include the C=O stretch, N-H stretches, and C-F stretch, which could be compared directly with experimental FT-IR data.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful capability of modern computational methods. nih.govspectrabase.com Techniques like the Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can provide chemical shift values that show good agreement with experimental results, aiding in the unambiguous assignment of all peaks in the spectrum.

Simulation of Tautomeric Equilibria and Interconversion Pathways

Hydrazides can exist in different tautomeric forms, such as the amide and imidic acid forms. Computational chemistry allows for the investigation of these tautomeric equilibria. By calculating the relative energies of the different tautomers, it is possible to predict which form is most stable and therefore most abundant in solution.

Furthermore, the energy barriers for the interconversion between these tautomers can be calculated by locating the transition state structure on the potential energy surface. This provides insight into the kinetics of the tautomerization process, revealing whether the interconversion is likely to be fast or slow at a given temperature.

Molecular Docking Studies to Predict Ligand-Target Interactions in Biological Systems

Specific molecular docking studies for this compound are not reported in the reviewed scientific literature. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or enzyme.

The process involves predicting the binding mode and affinity of the ligand to the target's binding site. Key outputs of molecular docking studies often include:

Binding Energy/Affinity: A score that estimates the strength of the interaction between the ligand and the target. Lower binding energies typically indicate a more stable complex.

Interaction Analysis: Identification of specific amino acid residues in the target's binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Visualization of Binding Pose: A 3D model showing the optimal orientation of the ligand within the binding site of the target protein.

Although no specific data tables or detailed research findings for molecular docking of this compound can be presented, the general principles of such studies would apply if this compound were to be investigated. For instance, researchers would select a specific biological target of interest and use computational software to dock this compound into its active site. The results would then be analyzed to predict its potential as a modulator of that target's function. Without such studies, any discussion of its ligand-target interactions remains speculative.

Derivatization and Heterocyclic Synthesis Via N 2 Fluorophenyl Acetohydrazide Intermediates

N'-(2-fluorophenyl)acetohydrazide as a Key Intermediate in the Synthesis of Novel Heterocyclic Ring Systems

The reactivity of the terminal nitrogen atom and the adjacent carbonyl group in this compound enables its reaction with various electrophiles, leading to the creation of diverse heterocyclic structures. These syntheses often occur through cyclization and cycloaddition pathways, producing five- and six-membered rings.

1,2,4-Triazoles are five-membered heterocyclic compounds recognized for their wide range of biological activities. scispace.com this compound is a critical precursor for creating substituted 1,2,4-triazoles. nih.govisres.org The typical synthetic route involves reacting the hydrazide with single-carbon electrophiles, such as carbon disulfide or orthoesters, followed by cyclization. nih.gov

For example, reacting this compound with carbon disulfide in a basic medium, and then treating it with an alkylating agent, produces 4-alkyl-5-(2-fluorophenyl)amino-1,2,4-triazole-3-thiones. The process begins with the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization to form the triazole ring. nih.gov

| Starting Material | Reagents | Product |

| This compound | 1. CS2, KOH 2. Hydrazides | 4-Aryl-5-((2-fluorophenyl)methyl)-4H-1,2,4-triazole-3-thiol |

1,3,4-Thiadiazoles are another significant class of five-membered heterocycles containing a sulfur atom and two nitrogen atoms. The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles can be readily accomplished using this compound. nih.gov A frequent method involves the reaction of the hydrazide with a thiocarbonyl compound or its equivalent, like carbon disulfide. nih.gov

In a representative procedure, this compound is reacted with carbon disulfide in a basic solution to create a dithiocarbazate salt intermediate. This intermediate, when treated with a strong acid, cyclizes to form 5-(2-fluorophenyl)amino-1,3,4-thiadiazole-2-thiol. This thiol can be further modified at the exocyclic sulfur atom.

| Reagents | Product | Research Focus |

| Carbon Disulfide, Potassium Hydroxide, Hydrazine (B178648) Hydrate (B1144303) | 4-amino-5-[(2-fluorophenyl)methyl]-4H-1,2,4-triazole-3-thiol | Synthesis and characterization |

| Aromatic Aldehydes, Thioglycolic Acid | 2-(2-fluorobenzyl)-5-aryl-1,3,4-thiadiazoles | Antimicrobial evaluation |

1,3,4-Oxadiazoles are isomers of 1,3,4-thiadiazoles, with an oxygen atom replacing the sulfur atom, and they also show a broad spectrum of pharmacological activities. ijper.orgjchemrev.comnih.gov The synthesis of 1,3,4-oxadiazoles from this compound typically involves the cyclodehydration of an N-acylhydrazide intermediate. researchgate.net

One of the most prevalent methods is the reaction of this compound with a carboxylic acid or its derivative to form a diacylhydrazine. researchgate.net This intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to yield the 2,5-disubstituted 1,3,4-oxadiazole (B1194373). researchgate.netorganic-chemistry.org For instance, reacting this compound with various aromatic acid chlorides produces N'-aroyl-N-(2-fluorophenyl)acetohydrazides, which, upon heating with phosphorus oxychloride, provide 2-(2-fluorobenzyl)-5-aryl-1,3,4-oxadiazoles. researchgate.net

| Starting Material | Reagents | Product |

| This compound | Aromatic carboxylic acids, POCl3 | 2-((2-Fluorophenyl)methyl)-5-aryl-1,3,4-oxadiazole |

This compound can also be used to construct other heterocyclic systems like pyrazoles and pyridazinetriones. The synthesis of pyrazole (B372694) derivatives can be accomplished by reacting this compound with 1,3-dicarbonyl compounds. nih.govorganic-chemistry.orgresearchgate.net The reaction starts with a condensation to form a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole ring. galchimia.com

Pyridazinetrione derivatives have been synthesized from this compound by reacting it with diethyl 2,3-dioxosuccinate. This reaction likely proceeds through a Michael addition followed by intramolecular cyclization and dehydration to form the pyridazinetrione ring system.

The utility of this compound extends to the synthesis of fused heterocyclic systems such as quinolines and isoindolinones. For quinoline (B57606) derivatives, the synthesis might involve a multi-step process where the hydrazide is first transformed into a more complex intermediate suitable for a quinoline ring-forming reaction. acs.orgsapub.orgnih.govimpactfactor.org

Isoindolinone scaffolds can also be synthesized from this compound. nih.govnih.govresearchgate.netresearchgate.net A possible synthetic route involves reacting the hydrazide with an ortho-phthalaldehyde derivative, leading to condensation and subsequent cyclization to form the isoindolinone core. nih.gov

Mechanistic Studies of Ring Closure and Cycloaddition Reactions Involving this compound

The formation of various heterocyclic rings from this compound is dictated by the principles of ring closure and cycloaddition reactions. Mechanistic studies, often backed by spectroscopic analysis and computational methods, offer a deeper understanding of these transformations. ucla.edumdpi.com

For the synthesis of 1,2,4-triazoles from this compound and isothiocyanates, the proposed mechanism involves the initial nucleophilic attack of the hydrazide's terminal nitrogen on the electrophilic carbon of the isothiocyanate. This is followed by intramolecular cyclization, where the other nitrogen atom of the hydrazide attacks the thiocarbonyl carbon. Subsequent elimination of a water or hydrogen sulfide (B99878) molecule yields the final 1,2,4-triazole (B32235) product. nih.gov

In the formation of 1,3,4-oxadiazoles from diacylhydrazines, cyclodehydration is a key step. Under acidic conditions or with reagents like phosphorus oxychloride, a carbonyl oxygen is activated, followed by an intramolecular nucleophilic attack by the other carbonyl oxygen, leading to a five-membered ring intermediate. The final step involves the elimination of a water molecule to form the aromatic 1,3,4-oxadiazole ring. nih.gov

Functionalization Strategies of the this compound Core for Enhanced Reactivity

The inherent reactivity of this compound stems from the nucleophilic character of the hydrazide moiety and the potential for activation of the acetyl group. Functionalization strategies primarily focus on leveraging these features to create versatile building blocks for heterocyclic synthesis.

One common approach involves the condensation of the terminal amino group of the hydrazide with various electrophiles. For instance, reaction with aldehydes and ketones readily forms the corresponding N'-arylidenecetohydrazides. This derivatization not only modifies the electronic and steric properties of the molecule but also introduces a new reactive handle—the imine bond—which can participate in subsequent cyclization reactions.

Another key functionalization strategy is the reaction of the hydrazide with β-dicarbonyl compounds or their equivalents. This can lead to the formation of pyrazole derivatives through cyclocondensation reactions. The active methylene (B1212753) group of the acetyl moiety can also be targeted for functionalization, although this is less common.

The 2-fluorophenyl group, while generally considered a stable substituent, can influence the reactivity of the hydrazide moiety through its electronic effects. The fluorine atom, being electron-withdrawing, can modulate the nucleophilicity of the adjacent nitrogen atoms, which can be a subtle but important factor in controlling reaction outcomes.

Exploration of Multi-Component Reactions (MCRs) Utilizing this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. While specific examples directly employing this compound in well-known MCRs like the Ugi or Passerini reactions are not extensively documented in readily available literature, the structural motifs present in its derivatives make it a prime candidate for such transformations.

The general principles of MCRs can be applied to this compound and its derivatives. For instance, a one-pot reaction involving this compound, an aldehyde, and a suitable third component could potentially lead to the formation of complex heterocyclic systems.

A notable application of acetohydrazide derivatives in MCRs is in the synthesis of various five- and six-membered heterocycles. For example, the reaction of an acetohydrazide with a β-ketoester and an aldehyde in a Biginelli-type reaction could, in principle, yield dihydropyrimidinone derivatives, although this specific application with the 2-fluorophenyl substituted variant requires further investigation.

The synthesis of various heterocyclic compounds from acetohydrazide precursors often involves cyclocondensation reactions that can be performed in a one-pot manner, which aligns with the principles of MCRs. These reactions can lead to the formation of pyrazoles, oxadiazoles, and triazoles.

Biological Activities and Pharmaceutical Research Applications of N 2 Fluorophenyl Acetohydrazide Derivatives

Investigation of Broad-Spectrum Antimicrobial Properties

The rise of drug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of new antimicrobial agents. wisdomlib.org Derivatives of acetohydrazide are among the chemical classes being explored for this purpose. nih.govwisdomlib.org

Research has demonstrated that certain acetohydrazide derivatives exhibit significant antibacterial properties. In one study, a series of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives were synthesized and evaluated for their ability to inhibit bacterial growth. wisdomlib.org The compounds were tested against both Gram-positive bacteria, Staphylococcus pyogenes and Staphylococcus aureus, and Gram-negative bacteria, Escherichia coli and Pseudomonas aeruginosa. wisdomlib.org

Several of these derivatives displayed moderate to good antibacterial activity. Specifically, compounds featuring certain substitutions on the benzylidene ring showed substantial zones of inhibition, in some cases comparable to the standard reference drug, Chloramphenicol. wisdomlib.org This suggests that the acetohydrazide core, when appropriately functionalized, is a promising framework for developing new antibacterial agents. wisdomlib.org

Table 1: Antibacterial Activity of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide Derivatives Data extracted from a study on substituted acetohydrazide derivatives. Activity measured by the zone of inhibition (in mm).

| Compound ID | Substitution | S. aureus | S. pyogenes | E. coli | P. aeruginosa |

| 4a | 4-Chloro | 18 | 15 | 14 | 12 |

| 4c | 2,4-Dichloro | 18 | 16 | 13 | 11 |

| 4d | 2-Nitro | 19 | 17 | 15 | 13 |

| 4j | 4-Dimethylamino | 20 | 18 | 16 | 14 |

| 4k | 3-Bromo | 19 | 16 | 15 | 12 |

| Chloramphenicol | (Standard) | 22 | 21 | 20 | 18 |

The same series of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives was also tested for antifungal potential against Aspergillus niger and Candida albicans. wisdomlib.org In contrast to their antibacterial performance, the compounds generally exhibited weak activity against these fungal strains when compared to the standard drug, Nystatin. wisdomlib.org

The therapeutic utility of hydrazone derivatives extends to antiviral and antiprotozoal applications. nih.gov Leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus, is a significant global health issue for which new treatments are needed. mdpi.com

In a study exploring new antileishmanial agents, a series of novel N-acylhydrazone derivatives were synthesized and tested against Leishmania amazonensis promastigotes. mdpi.com Two compounds, 8 and 18 , demonstrated over 90% inhibition of parasite growth after 72 hours of treatment. Compound 8 was particularly potent, with a half-maximal inhibitory concentration (IC₅₀) of 10.5 µM. mdpi.com This highlights the potential of the N-acylhydrazone scaffold, which is closely related to N'-(2-fluorophenyl)acetohydrazide, in the development of new therapies for neglected tropical diseases like leishmaniasis. mdpi.com

Evaluation of Anti-inflammatory and Analgesic Potential

Hydrazide and hydrazone derivatives have been investigated for their potential to treat inflammation and pain. nih.govnih.govnih.gov The search for new anti-inflammatory drugs is partly driven by the desire to find alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which can have significant gastrointestinal side effects. nih.govresearchgate.net

One research effort focused on synthesizing a new series of 2-(2-phenoxyphenyl) acetohydrazide derivatives bearing N-arylidene substituents. nih.govresearchgate.net These compounds were evaluated for in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results showed that this class of hydrazides exhibits significant anti-inflammatory effects, with some compounds producing a reduction in edema comparable to the reference drug, diclofenac. nih.govresearchgate.net Compounds 9a , 9d , and 9e were identified as having the most prominent and consistent activity. Notably, the N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide derivative (9d ) was the most potent in this series. nih.govresearchgate.net

Table 2: Anti-inflammatory Activity of N-arylidene-2-(2-phenoxyphenyl) acetohydrazide Derivatives Data from carrageenan-induced rat paw edema assay. Activity measured as % reduction in inflammation.

| Compound ID | Substitution | 1 hour | 2 hours | 3 hours |

| 9a | 2-Hydroxybenzylidene | 30% | 45% | 55% |

| 9d | 4-Chlorobenzylidene | 32% | 50% | 58% |

| 9e | 4-Methoxybenzylidene | 28% | 42% | 52% |

| Diclofenac | (Standard) | 35% | 60% | 74% |

Further studies have confirmed the analgesic potential of hydrazide and hydrazine (B178648) derivatives. nih.gov A series of novel compounds were evaluated using the abdominal constriction (writhing) test, where most of the synthesized compounds induced a significant reduction in the writhing response compared to the control group. nih.gov

Studies on Enzyme Inhibition Activities

The modification of the acetohydrazide structure has also been a fruitful strategy for developing potent enzyme inhibitors, which are critical for treating a variety of diseases.

Inhibition of the acetylcholinesterase (AChE) enzyme is a primary therapeutic strategy for managing Alzheimer's disease. nih.govresearchgate.net A novel series of benzamide (B126) derivatives containing a piperidine (B6355638) core, structurally related to acetohydrazides, were synthesized and evaluated for their anti-AChE activity. researchgate.net

Within this series, the compound 5d , which features a fluorine atom at the ortho position of the phenyl ring (a 2-fluorophenyl derivative), emerged as the most active compound. researchgate.net It demonstrated an exceptionally potent IC₅₀ value of 13 ± 2.1 nM, indicating significantly higher activity than the reference drug donepezil (B133215) (IC₅₀ = 0.6 ± 0.05 µM). researchgate.net Molecular docking studies suggested that the potent inhibitory effect of compound 5d is due to a strong hydrogen bond interaction between its carbonyl group and the amino acid residue Tyr121 in the active site of the AChE enzyme. researchgate.net This finding underscores the potential of incorporating a 2-fluorophenyl moiety into hydrazide-like structures to create powerful AChE inhibitors for potential use in Alzheimer's therapy. researchgate.net

Other related hydrazide-hydrazone structures have also shown dual inhibitory activity against both acetylcholinesterase and butyrylcholinesterase (BuChE), with IC₅₀ values in the micromolar range. nih.govmdpi.com

Alpha-Glucosidase Inhibition

A review of available scientific literature did not yield specific studies investigating the alpha-glucosidase inhibitory activity of this compound derivatives. While various hydrazone-containing compounds have been explored as potential alpha-glucosidase inhibitors to manage postprandial hyperglycemia, research focusing specifically on derivatives of this compound for this target is not present in the surveyed data. nih.govvwr.com

Succinate (B1194679) Dehydrogenase Inhibition

Similarly, dedicated research on the role of this compound derivatives as inhibitors of succinate dehydrogenase (SDH), or Complex II of the mitochondrial respiratory chain, is not available in the public research domain. The class of fungicides known as SDHIs typically includes carboxamide and pyrazole-based structures, and no direct linkage to this compound derivatives has been established in the literature. nih.govnih.gov

Other Relevant Enzyme Targets

Derivatives of this compound have been investigated for their effects on several other key enzymes in therapeutic research, including α-L-fucosidase, β-secretase 1 (BACE-1), and monoamine oxidases (MAO).

α-L-Fucosidase Inhibition: A derivative, N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide, which incorporates the N-(2-fluorophenyl)acetamide structure, has been identified as a highly potent and selective inhibitor of α-L-fucosidases. nih.govnih.gov A structure-activity relationship study highlighted that the presence of a single fluoro group on the phenyl ring significantly enhanced inhibitory potency and selectivity. nih.govnih.gov This derivative demonstrated exceptional activity against α-L-fucosidases from bovine kidney, rat epididymis, and human lysosomes, with IC₅₀ values in the nanomolar range. nih.gov The designed molecule showed an approximately 18-fold stronger effect on human lysosomal α-L-fucosidase than the parent compound, 1-deoxyfuconojirimycin (DFJ). nih.govnih.gov

β-Secretase 1 (BACE-1) and Monoamine Oxidase (MAO) Inhibition: In a study of tosylated acyl hydrazone derivatives, the compound N'-[(2-Fluorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide was evaluated for its inhibitory potential against enzymes relevant to Alzheimer's disease. This compound was identified as an inhibitor of BACE-1 with an IC₅₀ value of 8.47 µM. The same study also assessed its activity against monoamine oxidases, which are targets for treating neurodegenerative diseases. nih.gov The compound showed weak inhibition of MAO-A and MAO-B, with IC₅₀ values of 11.2 and >50 µM, respectively.

| Compound Name | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide | Human Lysosome α-L-fucosidase | 0.0079 | nih.gov |

| N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide | Bovine Kidney α-L-fucosidase | 0.012 | nih.gov |

| N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide | Rat Epididymis α-L-fucosidase | 0.044 | nih.gov |

| N'-[(2-Fluorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | β-secretase 1 (BACE-1) | 8.47 | |

| N'-[(2-Fluorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | Monoamine Oxidase-A (MAO-A) | 11.2 | |

| N'-[(2-Fluorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | Monoamine Oxidase-B (MAO-B) | >50 |

Antiproliferative Investigations and Related Mechanistic Studies

Research into the anticancer potential of this chemical class has led to the design and synthesis of 4-(2-fluorophenoxy)quinoline derivatives that incorporate an acylhydrazone moiety. These compounds merge the 2-fluorophenyl group (via a phenoxy linker) with a quinoline (B57606) core and a hydrazone functional group, creating a novel scaffold for antiproliferative investigations.

Cell Cycle Analysis in Cancer Research

Specific studies detailing the effects of this compound derivatives on cell cycle progression in cancer cell lines were not identified in the reviewed literature. While related hydrazone compounds have been shown to induce cell cycle arrest, this specific mechanistic data is not available for derivatives containing the this compound core.

Apoptosis Induction Mechanisms

Similarly, detailed mechanistic studies on apoptosis induction by confirmed this compound derivatives are not available in the surveyed research. Although the induction of apoptosis is a common mechanism for anticancer agents, including some hydrazone derivatives, specific pathways and molecular markers modulated by this particular class of compounds have not been explicitly detailed.

Inhibition of Specific Signaling Pathways (e.g., VEGFR-2/AKT axis)

The c-Met kinase, a receptor tyrosine kinase, has been a primary target for this class of compounds due to its critical role in cancer progression and metastasis. A series of 4-(2-fluorophenoxy)quinoline derivatives with an acylhydrazone moiety were synthesized and evaluated for their ability to inhibit c-Met kinase and the proliferation of various human cancer cell lines.

One of the most promising compounds from this series, designated as compound 40 , demonstrated potent inhibitory activity against c-Met kinase with an IC₅₀ value of 1.86 nM. This compound also exhibited significant antiproliferative effects across several cancer cell lines, with IC₅₀ values in the nanomolar to low micromolar range. Its potency against the HT-29, H460, A549, and U87MG cell lines was found to be superior to the reference inhibitor, Foretinib.

| Compound | Target/Cell Line | IC₅₀ | Source |

|---|---|---|---|

| Compound 40 (4-(2-fluorophenoxy)quinoline acylhydrazone derivative) | c-Met Kinase | 1.86 nM | |

| HT-29 (Colon Cancer) | 0.08 µM | ||

| H460 (Lung Cancer) | 0.13 µM | ||

| MKN-45 (Gastric Cancer) | 0.26 µM | ||

| A549 (Lung Cancer) | 0.37 µM | ||

| U87MG (Glioblastoma) | 0.45 µM |

Role as Lead Compounds for Therapeutic Development and Drug Discovery

The this compound scaffold and its derivatives serve as valuable starting points, or "lead compounds," for the development of new drugs across various therapeutic areas. The inherent structural features of this chemical class, including the acetohydrazide moiety, provide a foundation for a wide range of biological activities. The hydrazide group is a key pharmacophore that can be found in numerous bioactive molecules and is known for its ability to form crucial interactions with biological targets. hygeiajournal.comnih.gov

Researchers have successfully utilized this scaffold to generate libraries of compounds with diverse biological profiles, including antimicrobial, anticancer, and enzyme inhibitory activities. The presence of the 2-fluorophenyl group is of particular interest, as the introduction of fluorine into drug candidates can significantly modulate their metabolic stability, binding affinity, and pharmacokinetic properties.

One prominent example of a derivative of this class acting as a lead for therapeutic development is in the field of enzyme inhibition. Specifically, derivatives of N-phenylacetamides have been investigated for their potent inhibitory effects. For instance, a study on N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide, a complex derivative, highlighted its potent and selective inhibition of α-L-fucosidases. nih.govajgreenchem.com This discovery positions such derivatives as promising lead compounds for therapeutic interventions in genetic deficiency disorders like fucosidosis. nih.govajgreenchem.com

Furthermore, the broader class of phenylacetamide derivatives, which includes the this compound backbone, has shown potential as anticancer agents. Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this chemical framework is a viable starting point for the design of new oncology drugs. nih.gov The adaptability of the acetohydrazide structure allows for the synthesis of diverse analogs, enabling the exploration of multiple biological targets and pathways.

The following table summarizes the role of this compound derivatives as lead compounds in different therapeutic areas:

| Therapeutic Area | Biological Target/Application | Significance as Lead Compound |

|---|---|---|

| Enzyme Inhibition | α-L-fucosidases | Derivatives show potent and selective inhibition, offering a new avenue for treating genetic disorders like fucosidosis. nih.govajgreenchem.com |

| Anticancer | Various cancer cell lines (e.g., prostate and breast cancer) | The scaffold provides a basis for developing cytotoxic agents with potential for further optimization. nih.gov |

| Antimicrobial | Gram-positive and Gram-negative bacteria | The acetohydrazide core is a known pharmacophore in antimicrobial agents, and its derivatives show promising activity. hygeiajournal.com |

Structure-Activity Relationship (SAR) Studies in the Context of Biological Targets and Pathways

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have provided critical insights into the key structural features required for potency and selectivity against various biological targets.

A significant finding from SAR studies is the impact of the fluoro-substitution on the phenyl ring. In the case of α-L-fucosidase inhibitors, the presence of a single fluoro group on the phenyl ring was found to greatly increase the potency and selectivity of the compound. nih.govajgreenchem.com Specifically, an N-(2-fluorophenyl) substituent resulted in a highly potent inhibitor. nih.govajgreenchem.com Conversely, the addition of two or three fluoro groups to the phenyl ring led to a decrease in inhibitory potency, highlighting a precise structural requirement for optimal activity. nih.govajgreenchem.com

In the context of anticancer activity, SAR studies of related phenylacetamide derivatives have shown that the nature and position of substituents on the phenyl ring play a crucial role. For example, the presence of a nitro group on the phenyl ring of 2-(4-fluorophenyl)-N-phenylacetamide derivatives was correlated with higher cytotoxic effects compared to a methoxy (B1213986) group. nih.gov This suggests that electron-withdrawing groups may enhance the anticancer potential of this class of compounds.

SAR exploration in antimicrobial derivatives has also yielded valuable information. In a series of (E)-N'-substituted-benzylidene-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives, the nature of the substituent on the benzylidene moiety significantly influenced the antibacterial activity. hygeiajournal.com Certain substitutions led to compounds with moderate to good activity against both Gram-positive and Gram-negative bacteria, while their antifungal activity was generally weak. hygeiajournal.com This indicates that the scaffold can be fine-tuned to achieve selectivity for specific types of microbial pathogens.

The table below details key SAR findings for this compound derivatives against different biological targets:

| Biological Target | Structural Moiety | SAR Finding | Impact on Activity |

|---|---|---|---|

| α-L-fucosidases | Fluorophenyl group | A single fluoro group at the ortho position of the phenyl ring enhances potency. nih.govajgreenchem.com | Increased inhibitory activity |

| α-L-fucosidases | Fluorophenyl group | Di- or tri-fluoro substitution on the phenyl ring decreases potency. nih.govajgreenchem.com | Decreased inhibitory activity |

| Cancer Cells | Substituents on the N-phenyl ring | Electron-withdrawing groups (e.g., nitro) are more effective than electron-donating groups (e.g., methoxy). nih.gov | Enhanced cytotoxic effect |

| Bacteria | Substituents on the benzylidene moiety | Specific substitutions lead to potent activity against certain bacterial strains. hygeiajournal.com | Modulated antibacterial spectrum |

Agricultural and Industrial Applications of N 2 Fluorophenyl Acetohydrazide Derivatives

Development of Novel Fungicidal Agents for Crop Protection

The hydrazide functional group is a key feature in many bioactive molecules, exhibiting a wide range of biological activities, including antifungal effects. acs.org Consequently, derivatives of N'-(2-fluorophenyl)acetohydrazide are being investigated as potential fungicides for protecting crops from pathogenic fungi, which pose a significant threat to global food security.

In Vitro and In Vivo Efficacy Studies against Plant Pathogens

Research into hydrazide derivatives has demonstrated their potential as effective antifungal agents against a variety of plant pathogens. While specific studies focusing solely on this compound are limited in publicly available research, the broader class of acetohydrazide and phenylhydrazide derivatives has shown promising results in both laboratory and real-world settings.

In vitro studies have been crucial in identifying the antifungal potential of these compounds. For example, a series of novel thiazolyl hydrazine (B178648) derivatives were synthesized and tested against six phytopathogenic fungi. nih.gov One of the compounds, 2-(4-chlorophenyl)-N′-(2-fluorophenyl)-4-methylthiazole-5-carbohydrazide, which shares the N'-(2-fluorophenyl) moiety with the subject of this article, was among the synthesized derivatives. nih.gov The study revealed that many of these compounds exhibited good antifungal activity. nih.gov

Another study on pyrazole-4-acetohydrazide derivatives also showed significant in vitro antifungal activity against several important plant pathogens. acs.org The EC50 values, which represent the concentration of a fungicide that inhibits 50% of the fungal growth, were determined for these compounds against Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. acs.org Notably, some of these derivatives showed superior or comparable efficacy to commercial fungicides like boscalid (B143098) and fluopyram. acs.org

Below is a table summarizing the in vitro antifungal activity of some hydrazide derivatives against various plant pathogens, providing an indication of the potential efficacy of this compound derivatives.

| Derivative Class | Pathogen | EC₅₀ (μg/mL) | Reference Fungicide | Reference EC₅₀ (μg/mL) |

| Pyrazole-4-acetohydrazide (6w) | Rhizoctonia solani | 0.27 | Boscalid | 0.94 |

| Pyrazole-4-acetohydrazide (6c) | Fusarium graminearum | 1.94 | Fluopyram | 9.37 |

| Pyrazole-4-acetohydrazide (6f) | Botrytis cinerea | 1.93 | Fluopyram | 1.94 |

| Thiazolyl Hydrazine (3l) | Botryosphaeria dothidea | 0.59 | Carbendazim | - |

| Thiazolyl Hydrazine (3l) | Gibberella sanbinetti | 0.69 | Carbendazim | - |

| Benzimidazole (B57391) Phenylhydrazone (6f) | Rhizoctonia solani | 1.20 | - | - |

| Benzimidazole Phenylhydrazone (6f) | Magnaporthe oryzae | 1.85 | - | - |